4-Chlorobenzoyl cyanide chemical properties
4-Chlorobenzoyl cyanide chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 4-Chlorobenzyl Cyanide
Abstract & Introduction
4-Chlorobenzyl cyanide, systematically named (4-chlorophenyl)acetonitrile, is an organic compound with the chemical formula C₈H₆ClN.[1][2] It is a key bifunctional molecule featuring a nitrile group and a chlorinated aromatic ring, making it a highly versatile intermediate in organic synthesis. It is crucial to distinguish this compound (CAS No. 140-53-4) from its structural isomer, 4-chlorobenzoyl cyanide, which contains a carbonyl group. The former, 4-chlorobenzyl cyanide, is the subject of this guide and is a cornerstone in the manufacturing of numerous active pharmaceutical ingredients (APIs) and agrochemicals.[1][3]
Its significance in the pharmaceutical industry is underscored by its role as a precursor in the synthesis of drugs such as the antihistamine Chlorphenamine, the antimalarial Pyrimethamine, and the anorectic agent Lorcaserin.[1][3] In agrochemistry, it serves as a building block for insecticides like fenvalerate.[1][4] This guide provides a comprehensive overview of the physicochemical properties, spectroscopic profile, reactivity, synthesis, and applications of 4-chlorobenzyl cyanide, with a focus on the practical insights required by researchers and drug development professionals. All protocols and safety information are grounded in established technical and safety data.
Physicochemical Properties
The fundamental physical and chemical properties of 4-chlorobenzyl cyanide are summarized in the table below. These characteristics are essential for its handling, reaction setup, and purification.
| Property | Value | References |
| CAS Number | 140-53-4 | [1][2][5] |
| Molecular Formula | C₈H₆ClN | [1][2][5] |
| Molecular Weight | 151.59 g/mol | [1][5][6] |
| Appearance | Colorless to yellow crystalline powder or liquid after melting | [4][7][8] |
| Melting Point | 25–28 °C (77–82 °F) | [1][4][9] |
| Boiling Point | 265–267 °C (509–513 °F) | [1][4] |
| Density | 1.19 g/cm³ at 20 °C | [1][10] |
| Solubility | Soluble in acetone, ethanol, benzene, and toluene.[4][8] Low solubility in water.[10] |
Spectroscopic Profile for Structural Elucidation
Accurate structural confirmation is paramount in synthesis. Spectroscopic analysis provides an irrefutable fingerprint of 4-chlorobenzyl cyanide.
Caption: Chemical Structure of 4-Chlorobenzyl Cyanide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.[6]
¹H NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.42 | Doublet | 2H | Aromatic CH (ortho to Cl) |
| 7.35 | Doublet | 2H | Aromatic CH (meta to Cl) |
| 3.75 | Singlet | 2H | CH₂ (Benzylic) |
| Data sourced from BenchChem.[6] |
The causality for this pattern is the 1,4-disubstitution on the benzene ring, which creates a symmetrical electronic environment, resulting in two distinct doublet signals for the aromatic protons. The singlet at 3.75 ppm is characteristic of the benzylic protons adjacent to the electron-withdrawing nitrile group.[6]
¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 135.0 | Aromatic C-Cl |
| 130.0 | Aromatic CH (ortho to Cl) |
| 129.5 | Aromatic CH (meta to Cl) |
| 128.8 | Aromatic C (quaternary, attached to CH₂) |
| 117.5 | CN (Nitrile) |
| 23.0 | CH₂ (Benzylic) |
| Data sourced from BenchChem.[6] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2250 | Strong | C≡N (Nitrile) Stretch |
| ~1490 | Medium | Aromatic C=C Stretch |
| ~1090 | Strong | C-Cl Stretch |
| Data sourced from BenchChem.[6] |
The definitive peak in the IR spectrum is the strong, sharp absorption around 2250 cm⁻¹, which is a classic indicator of a nitrile functional group.[6]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): A characteristic doublet peak will be observed at m/z 151 and 153.
-
Isotopic Pattern: The M⁺ and M+2 peaks will appear in an approximate 3:1 intensity ratio, which is the signature isotopic abundance of the ³⁵Cl and ³⁷Cl isotopes.
-
Major Fragments: Common fragmentation includes the loss of the nitrile group (CN) and the formation of the stable chlorotropylium cation.
Experimental Protocols: Spectroscopy
-
NMR Sample Preparation: Dissolve 5-25 mg of 4-chlorobenzyl cyanide in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[6] The solution must be homogeneous.
-
IR Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory and collect the spectrum.[6]
-
MS Sample Introduction: For a volatile compound, introduce a small amount into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). Use standard Electron Ionization (EI) at 70 eV.[6]
Chemical Reactivity and Stability
Stability and Storage
4-Chlorobenzyl cyanide is stable under normal laboratory conditions.[8][11] For long-term storage, it should be kept in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials.[7][12]
Incompatibilities and Hazardous Reactions
The compound is incompatible with strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[5][11] Critical Causality: Contact with acids, even weak acids, will cause a rapid reaction that liberates highly toxic and flammable hydrogen cyanide (HCN) gas.[13] This is the primary chemical hazard associated with its reactivity, and all experimental protocols must be designed to rigorously exclude acidic conditions unless a specific reaction is intended under controlled settings.
Key Synthetic Transformations
The nitrile and aryl chloride moieties are handles for a variety of valuable transformations.
Caption: Key reactions of 4-Chlorobenzyl Cyanide.
-
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to form 4-chlorophenylacetic acid.[1] This carboxylic acid is a valuable intermediate for pharmaceuticals like arhalofenate.[1]
-
Reduction: The nitrile can be readily reduced to a primary amine using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This yields 4-chlorophenethylamine, a key building block for the drug lorcaserin.[1]
Synthesis Protocol
The most common and efficient industrial synthesis involves the nucleophilic substitution of 4-chlorobenzyl chloride with a cyanide salt.[3]
Caption: Typical synthesis workflow for 4-Chlorobenzyl Cyanide.
Step-by-Step Methodology
This protocol is adapted from established procedures and should only be performed by trained personnel with appropriate safety measures.[1][14]
-
Apparatus Setup: Equip a multi-neck round-bottom flask with a reflux condenser, internal thermometer, and a dropping funnel.
-
Charge Reactants: To the flask, add sodium cyanide (4 mol), a phase-transfer catalyst such as tributylbenzylammonium chloride (0.04 mol), and water (660 mL).
-
Heating: Heat the mixture to 90 °C with stirring.
-
Substrate Addition: Melt 4-chlorobenzyl chloride (4 mol) and add it dropwise via the dropping funnel over 1 hour, maintaining the internal temperature at 90-100 °C.
-
Reaction: After the addition is complete, continue stirring the mixture at temperature for an additional 2 hours to ensure the reaction goes to completion.
-
Workup: Cool the mixture to approximately 35 °C. The organic phase will separate. Separate the organic layer, wash it with water to remove residual salts, and dry it over an anhydrous agent (e.g., MgSO₄).
-
Purification: The crude product can be purified by vacuum distillation to yield high-purity 4-chlorobenzyl cyanide (yields typically >90%).[1][14]
Experimental Causality: The use of a phase-transfer catalyst is critical for the success of this reaction. 4-chlorobenzyl chloride is insoluble in the aqueous phase where the sodium cyanide resides. The quaternary ammonium salt acts as a shuttle, transporting cyanide anions (CN⁻) into the organic phase, thereby enabling the Sₙ2 reaction to proceed efficiently.
Applications in Research and Drug Development
4-Chlorobenzyl cyanide is a non-chiral starting material that allows for the introduction of a key phenylacetonitrile moiety into more complex molecular architectures.
| Drug | Therapeutic Class | Reference |
| Chlorphenamine | Antihistamine | [1] |
| Pyrimethamine | Antimalarial, Antiparasitic | [1][3] |
| Sibutramine | Anorectic (appetite suppressant) | [1] |
| Lorcaserin | Anorectic (serotonin receptor agonist) | [1] |
| Arhalofenate | Uricosuric (for gout) | [1] |
| Metaglidasen | Antidiabetic | [1] |
Beyond pharmaceuticals, it is also used to synthesize the pyrethroid insecticide fenvalerate.[1][15] Its deuterated form, 4-Chlorobenzyl cyanide-d₄, is also used as an internal standard for quantitative analysis in mass spectrometry-based studies.[16][17]
Safety, Handling, and Disposal
DANGER: This compound is highly toxic and requires strict adherence to safety protocols.
Hazard Summary
-
Acute Toxicity: Fatal if swallowed (H300).[8] Toxic in contact with skin (H311) and if inhaled (H331).[5] The oral LD50 in rats is 50 mg/kg.[8][10]
-
Irritation: Causes serious eye irritation (H319) and skin irritation (H315).[5][8]
-
Mechanism of Toxicity: The toxicity is associated with its in vivo metabolism, which can release cyanide.[7] Cyanide inhibits cytochrome oxidase, impairing cellular respiration and leading to cytotoxic hypoxia.[7]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: All work, including weighing and transfers, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[18][19]
-
Designated Area: Establish a designated area for cyanide work, clearly marked with hazard warnings.[18][19]
-
PPE: Mandatory PPE includes a lab coat, chemical safety goggles, and chemical-resistant gloves (nitrile is common; double-gloving is recommended).[18][19]
-
Crucial Precaution: Never work alone when handling cyanides.[18] Keep all acidic materials out of the fume hood and immediate work area to prevent accidental generation of HCN gas.[18][19]
Storage
Store in a secure, locked cabinet or area with restricted access.[7][13] The storage area must be cool, dry, well-ventilated, and segregated from all acids, oxidizing agents, and other incompatible materials.[12][13]
Spills and Waste Disposal
-
Spill Cleanup: In case of a spill, evacuate the area. Cleanup should only be performed by trained personnel wearing appropriate PPE, including respiratory protection. Avoid generating dust.[5][7] Decontaminate the area first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution, and then a final water rinse.[18]
-
Waste Disposal: All 4-chlorobenzyl cyanide waste, including contaminated PPE (gloves, etc.) and empty containers, must be managed as hazardous cyanide waste.[18] Store cyanide waste in dedicated, clearly labeled, sealed containers. Crucially, cyanide waste streams must be kept separate from acidic waste streams to prevent HCN generation.[18]
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